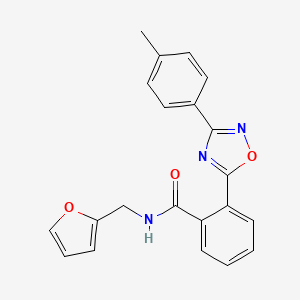

![molecular formula C10H12N4O3 B7708480 1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione CAS No. 66726-89-4](/img/structure/B7708480.png)

1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione

Vue d'ensemble

Description

1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione, commonly known as ATPD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it a promising tool for investigating biological processes.

Mécanisme D'action

The mechanism of action of ATPD involves its interaction with purinergic receptors, which are found on the surface of cells throughout the body. When ATPD binds to these receptors, it can activate various signaling pathways that regulate cellular processes such as ion transport, neurotransmitter release, and gene expression.

Biochemical and Physiological Effects

ATPD has been shown to have various biochemical and physiological effects in different biological systems. For example, in the central nervous system, ATPD has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine. In the cardiovascular system, ATPD has been shown to cause vasodilation and decrease blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ATPD in lab experiments is its high affinity for certain purinergic receptors, which allows for precise manipulation of these receptors. However, one limitation of using ATPD is its potential for non-specific binding to other receptors or proteins, which can complicate data interpretation.

Orientations Futures

There are many potential future directions for research involving ATPD. One area of interest is the development of more selective ATPD analogues that can target specific purinergic receptors with high affinity. Additionally, ATPD could be used in combination with other compounds to investigate complex biological processes such as synaptic plasticity and learning and memory. Finally, further research is needed to fully understand the physiological and biochemical effects of ATPD in different biological systems.

Applications De Recherche Scientifique

ATPD has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. One of the primary uses of ATPD is as a ligand for purinergic receptors, which are involved in a wide range of physiological processes. ATPD has been shown to have high affinity for certain purinergic receptors, making it a useful tool for studying their function.

Propriétés

IUPAC Name |

1-acetyl-3,5,7-trimethylpyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-5-7-8(14(11-5)6(2)15)12(3)10(17)13(4)9(7)16/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFENPPFMNOOCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)N(C(=O)N2C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)

![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)

![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7708490.png)